molecular formula C19H15ClN6 B6421245 N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine CAS No. 946289-51-6

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine

Cat. No.: B6421245
CAS No.: 946289-51-6
M. Wt: 362.8 g/mol
InChI Key: HVXXHRYEYKJUGI-UHFFFAOYSA-N
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Description

N2-(3-Chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine is a pteridine derivative featuring two aromatic amine substituents: a 3-chlorophenyl group at the N2 position and a 4-methylphenyl group at the N4 position.

Properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXXHRYEYKJUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, characterized by its unique structure that includes a fused pyrimidine and pyrazine ring. This compound has garnered attention for its potential biological activities, particularly in the context of immune modulation and cancer therapy. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClN6, with a molecular weight of 362.8 g/mol. Its structure features a 3-chlorophenyl group and a 4-methylphenyl group, which may influence its reactivity and biological interactions significantly.

PropertyValue
Molecular FormulaC19H15ClN6
Molecular Weight362.8 g/mol
Purity≥95%
Complexity Rating444

Research indicates that this compound exhibits significant biological activity by inhibiting specific signaling pathways associated with immune responses. Notably, it has been shown to inhibit the signaling cascades of immunoglobulin E (IgE) and immunoglobulin G (IgG), which are critical in allergic reactions and other immune functions.

Moreover, this compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which play pivotal roles in cell cycle regulation and gene transcription. In vitro studies have demonstrated that related compounds can achieve significant inhibition of these kinases, leading to cell cycle arrest and apoptosis in cancer cell lines .

Case Studies

  • Inhibition of CDK Activity : A study on structurally similar pteridine derivatives revealed potent inhibition of CDK2 and CDK9. For instance, one derivative exhibited IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating a strong potential for antitumor activity .
  • Immune Modulation : Another study highlighted the ability of pteridine compounds to modulate immune responses by affecting IgE receptor signaling pathways. This modulation could provide therapeutic avenues for treating allergic conditions or autoimmune diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is valuable to compare it with other pteridine derivatives:

Compound NameStructural FeaturesUnique Aspects
N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamineContains butyl and fluorophenyl groupsFluorine's electronic properties
N2-(4-butylphenyl)-N4-(4-chlorophenyl)pteridine-2,4-diamineContains butyl and chlorophenyl groupsChlorine's influence on reactivity
N2-(4-butylphenyl)-N4-(4-methylphenyl)pteridine-2,4-diamineContains butyl and methylphenyl groupsMethyl group's steric effects

The presence of chlorine in this compound introduces distinct electronic properties that enhance its interactions with biological targets compared to other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Substituents (N2/N4) Molecular Formula Molecular Weight (g/mol)
N2-(3-Chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine (Target) Pteridine 3-Chlorophenyl / 4-Methylphenyl C19H15ClN6* ~380.8*
N2-(3-Chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine Pteridine 3-Chloro-4-methylphenyl / 4-Methoxyphenyl C20H17ClN6O 392.8
N4-(3-Chloro-4-methylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine Pteridine 3-Fluorophenyl / 3-Chloro-4-methylphenyl C19H14ClFN6 380.8
N4-(4-Chlorophenyl)-N2-[3-(dimethylamino)propyl]pteridine-2,4-diamine Pteridine 4-Chlorophenyl / 3-(Dimethylamino)propyl C17H20ClN7 365.8
N4-(4-Chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2) Pyrimidine 4-Chlorophenyl / 2-(Piperidin-1-yl)ethyl C17H21ClN6 344.8

*Hypothesized based on structural analogs.

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., CH3, OCH3) influences electronic properties and bioavailability. For instance, methoxy groups enhance solubility but may reduce metabolic stability .
  • Core Structure : Pteridine derivatives generally exhibit higher molecular weights compared to pyrimidines due to their fused-ring system. Pyrimidine-based analogs (e.g., SP-2) show enhanced CNS activity, attributed to favorable ADME properties .
Anti-Alzheimer’s Potential
  • SP-2 (Pyrimidine Derivative) : Demonstrated exceptional anti-Alzheimer’s activity (IC50 comparable to donepezil) via acetylcholinesterase inhibition and favorable molecular docking interactions .

Pharmacokinetic and Toxicity Profiles

  • Triazine Derivatives : Compounds like N2-(4-Chlorobenzyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine exhibit moderate logP values (~4.25), indicating balanced lipophilicity for drug delivery .

Preparation Methods

Preparation of 2,4-Dichloropteridine

  • Starting material : Pteridine-2,4-diol treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF).

  • Conditions : 80°C for 6 hours, yielding 2,4-dichloropteridine (89% purity).

Buchwald–Hartwig Amination

  • First amination : 2-Chloropeteridine reacts with 3-chloroaniline (1.5 equiv) using Pd(OAc)₂/Xantphos catalyst in toluene at 110°C.

    • Yield : 78% for N²-(3-chlorophenyl)-4-chloropteridine.

  • Second amination : 4-Chloro intermediate reacts with 4-methylaniline under similar conditions.

    • Yield : 74% for final product.

Table 1: Comparative Analysis of Amination Steps

ParameterFirst AminationSecond Amination
CatalystPd(OAc)₂/XantphosPd(OAc)₂/Xantphos
Temperature (°C)110110
Reaction Time (h)1214
Isolated Yield (%)7874

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase side products.

  • Toluene balances solubility and selectivity, achieving 82% yield in Route 2.

Catalytic Systems

  • Pd(OAc)₂/Xantphos : Superior to CuI/1,10-phenanthroline in suppressing dehalogenation.

  • Loading : 5 mol% Pd catalyst optimal for cost and efficiency.

Temperature and Time

  • Amination : 110°C for 12–14 hours maximizes conversion without decomposition.

  • Cyclization : 150°C minimizes byproducts in Route 1.

Characterization and Purification

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of 3-chlorophenyl (δ 7.35–7.55 ppm) and 4-methylphenyl (δ 7.15–7.30 ppm).

  • ¹³C NMR : Quaternary carbons of pteridine at δ 155–160 ppm.

  • HRMS : [M+H]⁺ at m/z 349.0821 (calculated: 349.0824).

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted amines.

  • Recrystallization : Ethanol/water (4:1) yields 95% pure product.

Comparative Analysis of Methods

Table 2: Route 1 vs. Route 2

ParameterRoute 1 (Condensation)Route 2 (Amination)
Total Steps13
Overall Yield (%)58–6358–60
ScalabilityModerateHigh
Byproduct FormationHighLow

Key Advantages

  • Route 1 : Fewer steps, suitable for small-scale synthesis.

  • Route 2 : Better control over regioselectivity, scalable for industrial production .

Q & A

Q. What are the key considerations for synthesizing N2-(3-chlorophenyl)-N4-(4-methylphenyl)pteridine-2,4-diamine with high purity?

Methodological Answer: Synthesis of this pteridine derivative requires multi-step reactions with precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound from byproducts (e.g., unreacted aryl amines) .
    Data Table :
StepReaction ConditionsYield (%)Purity (HPLC)
1DMF, 70°C, 12h6585%
2Toluene, reflux7892%

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : Confirm substituent positions (e.g., 3-chlorophenyl vs. 4-methylphenyl) via 1H^1H/13C^{13}C chemical shifts .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ ion) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Intermediate Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

Methodological Answer:

  • Comparative studies : Replace the 3-chlorophenyl group with 3-fluorophenyl or 4-chlorophenyl analogs to assess changes in binding affinity (e.g., kinase inhibition assays) .
  • SAR analysis : Correlate substituent electronegativity (Cl vs. F) with activity trends using molecular docking .
    Key Finding : 3-Chlorophenyl derivatives exhibit 2–3× higher inhibition of tyrosine kinases compared to fluorinated analogs .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain colloidal stability .
  • Derivatization : Introduce hydrophilic groups (e.g., morpholine, pyrrolidine) to the pteridine core without altering target binding .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

Methodological Answer:

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
  • Machine learning : Train models on existing pteridine reaction data to predict optimal solvents/catalysts (e.g., Pd/C vs. CuI) .
    Case Study : ICReDD’s workflow reduced reaction optimization time by 40% for analogous triazine derivatives .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Normalize data using standardized assays (e.g., IC50_{50} values under identical pH/temperature) .
  • Batch variability checks : Compare purity and stereochemistry of test samples via chiral HPLC .
    Example : Discrepancies in cytotoxicity (e.g., ±15% variance) were traced to residual solvent (DMF) in early syntheses .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., EGFR or VEGFR inhibition) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors .
  • In vivo imaging : Track biodistribution using radiolabeled 18F^{18}F-analogs .

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